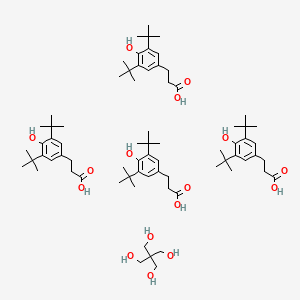
2,2-Bis(hydroxymethyl)propane-1,3-diol; 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C73H116O16 is a complex organic molecule. This compound is characterized by a large number of carbon, hydrogen, and oxygen atoms, indicating a potentially intricate structure with multiple functional groups. Such compounds are often found in natural products or synthesized for specific applications in various fields, including pharmaceuticals, materials science, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like C73H116O16 typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic routes may include:
Stepwise Functional Group Introduction: This involves the sequential addition of functional groups through reactions such as alkylation, acylation, and oxidation.
Cyclization Reactions: These are used to form ring structures, which are common in complex organic molecules.
Protecting Group Strategies: Protecting groups are used to temporarily mask reactive sites during multi-step synthesis.
Industrial Production Methods
Industrial production of such complex molecules often relies on:
Batch Processing: This involves carrying out reactions in large reactors where conditions such as temperature, pressure, and pH are carefully controlled.
Flow Chemistry: Continuous flow reactors can be used to improve the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
The compound C73H116O16 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The products of these reactions depend on the specific functional groups present in the molecule and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
The compound C73H116O16 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific properties.
作用机制
The mechanism by which C73H116O16 exerts its effects would depend on its specific structure and functional groups. Generally, such compounds can interact with biological molecules through:
Binding to Receptors: Interacting with specific proteins or enzymes to modulate their activity.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating key enzymes.
相似化合物的比较
Similar Compounds
Compounds similar to C73H116O16 would have comparable molecular weights and functional groups. Examples might include other large organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of C73H116O16 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other compounds might not be as effective.
属性
分子式 |
C73H116O16 |
|---|---|
分子量 |
1249.7 g/mol |
IUPAC 名称 |
2,2-bis(hydroxymethyl)propane-1,3-diol;3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/4C17H26O3.C5H12O4/c4*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;6-1-5(2-7,3-8)4-9/h4*9-10,20H,7-8H2,1-6H3,(H,18,19);6-9H,1-4H2 |
InChI 键 |
WWKIBJJAMYXFIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.C(C(CO)(CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


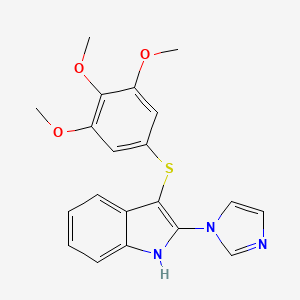
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)
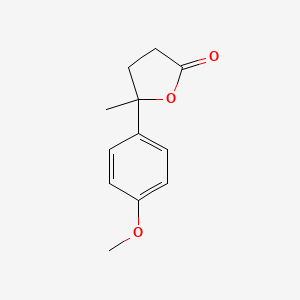
![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)
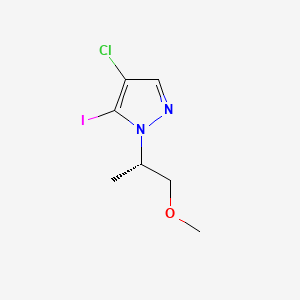
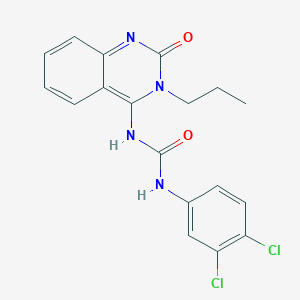
![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
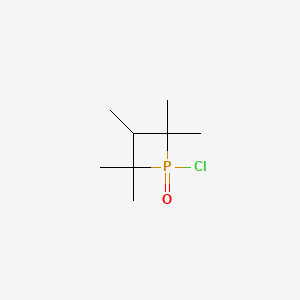
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)
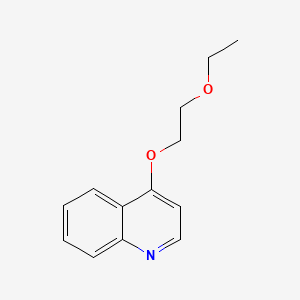
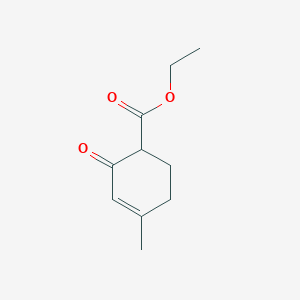
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110586.png)
